Cyclohexanesulfonic acid, undecafluoro-, potassium salt
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Overview
Description
Potassium undecafluorocyclohexanesulphonate is a chemical compound with the molecular formula C6F11KO3S . It is known for its unique structure, which includes a cyclohexane ring fully substituted with fluorine atoms and a sulfonate group. This compound is often used in various industrial and scientific applications due to its stability and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
Potassium undecafluorocyclohexanesulphonate can be synthesized through the reaction of undecafluorocyclohexanesulfonyl fluoride with potassium hydroxide. The reaction typically occurs in an aqueous medium, where the fluoride is converted to the sulfonate salt .
Industrial Production Methods
In industrial settings, the production of potassium undecafluorocyclohexanesulphonate involves large-scale reactions under controlled conditions to ensure high yield and purity. The process often includes steps such as purification and crystallization to obtain the final product .
Chemical Reactions Analysis
Types of Reactions
Potassium undecafluorocyclohexanesulphonate undergoes various chemical reactions, including:
Substitution Reactions: The sulfonate group can be replaced by other nucleophiles under appropriate conditions.
Oxidation and Reduction: While the compound is generally stable, it can participate in redox reactions under specific conditions.
Common Reagents and Conditions
Common reagents used in reactions with potassium undecafluorocyclohexanesulphonate include strong bases like sodium hydroxide and nucleophiles such as amines. The reactions typically occur in polar solvents like water or alcohols .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various sulfonate derivatives, while redox reactions can produce different oxidation states of the compound .
Scientific Research Applications
Potassium undecafluorocyclohexanesulphonate has several applications in scientific research:
Mechanism of Action
The mechanism of action of potassium undecafluorocyclohexanesulphonate involves its interaction with molecular targets through its sulfonate group. This group can form strong ionic bonds with positively charged sites on proteins and other biomolecules, affecting their function and activity . The fluorinated cyclohexane ring also contributes to the compound’s stability and reactivity, enabling it to participate in various chemical reactions .
Comparison with Similar Compounds
Similar Compounds
- Potassium perfluorocyclohexanesulfonate
- Cyclohexanesulfonic acid, undecafluoro-, potassium salt
Uniqueness
Potassium undecafluorocyclohexanesulphonate is unique due to its fully fluorinated cyclohexane ring, which imparts exceptional stability and reactivity. This makes it particularly valuable in applications requiring robust chemical properties .
Properties
CAS No. |
3107-18-4 |
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Molecular Formula |
C6F11KO3S |
Molecular Weight |
400.21 g/mol |
IUPAC Name |
potassium;1,2,2,3,3,4,4,5,5,6,6-undecafluorocyclohexane-1-sulfonate |
InChI |
InChI=1S/C6HF11O3S.K/c7-1(8)2(9,10)4(13,14)6(17,21(18,19)20)5(15,16)3(1,11)12;/h(H,18,19,20);/q;+1/p-1 |
InChI Key |
IVGHATFHZBKRKP-UHFFFAOYSA-M |
Canonical SMILES |
C1(C(C(C(C(C1(F)F)(F)F)(F)S(=O)(=O)[O-])(F)F)(F)F)(F)F.[K+] |
Origin of Product |
United States |
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